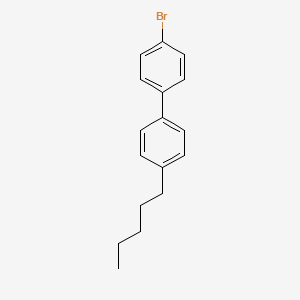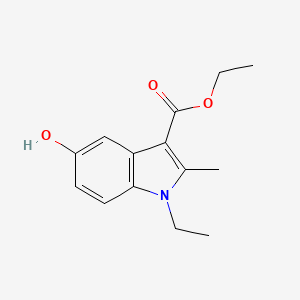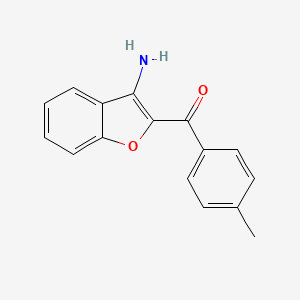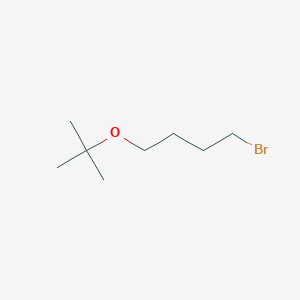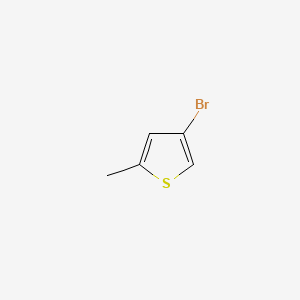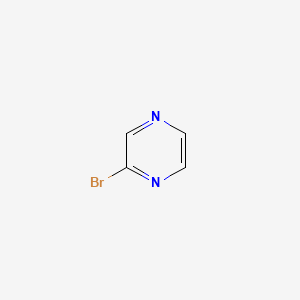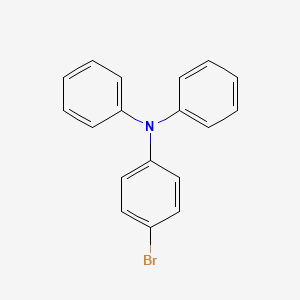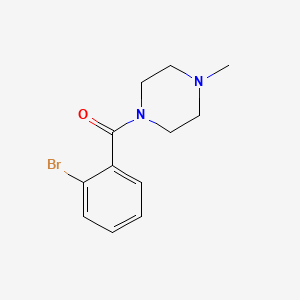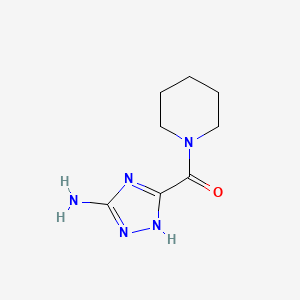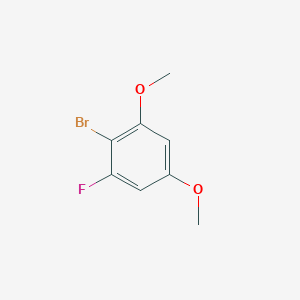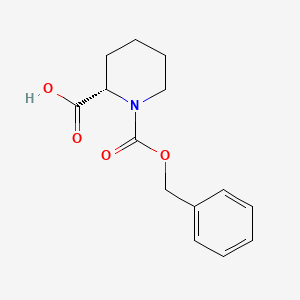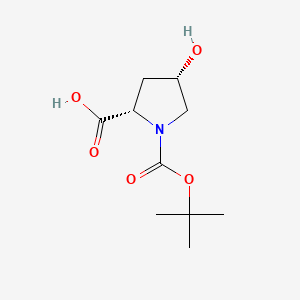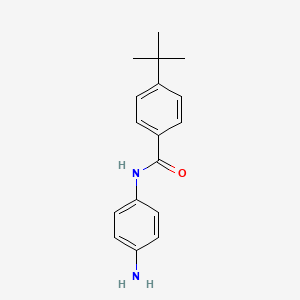
N-(4-氨基苯基)-4-叔丁基苯甲酰胺
描述
Synthesis Analysis
The synthesis of N-(4-aminophenyl)-4-tert-butylbenzamide and related compounds involves several strategies, including directed metalation and reactions with methyl iodide, affording derivatives in high yields. For example, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in such syntheses (Reitz & Massey, 1990). Additionally, tert-butyl nitrite and 2-aminobenzamides annulation under acid-free conditions highlight a facile synthesis route for benzotriazine derivatives (Yan et al., 2016).
Molecular Structure Analysis
The molecular structure of N-(4-aminophenyl)-4-tert-butylbenzamide and related molecules has been studied through methods such as X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on the molecular geometry, including bond lengths, angles, and dihedral angles, providing insights into the conformational preferences and stability of these compounds (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(4-aminophenyl)-4-tert-butylbenzamide derivatives showcase their reactivity and functional group transformations. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the reactivity of tert-butyl substituted benzamides and their utility in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of N-(4-aminophenyl)-4-tert-butylbenzamide and its derivatives, such as glass transition temperatures, moisture absorption, and solubility, are significantly influenced by their molecular structure. For instance, polyimides containing di-tert-butyl side groups derived from similar molecules exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating their potential application in materials science (Chern et al., 2009).
Chemical Properties Analysis
The chemical properties of N-(4-aminophenyl)-4-tert-butylbenzamide, such as its reactivity in cycloaddition reactions and its behavior as a ligand in coordination chemistry, have been explored. The compound's involvement in [4+2] cycloaddition reactions with maleic anhydride under specific conditions to produce fluorescent aminonaphthalic anhydrides showcases its versatility and potential for creating novel fluorescent materials (Lu et al., 2022).
科学研究应用
Summary of the Application
“N-(4-aminophenyl)-4-tert-butylbenzamide” is used in the production of reduced graphene oxide-based Field Effect Transistors (rGO-FET) . The compound, referred to as tetra (4-aminophenyl) porphyrin (TAP), is mixed with graphene oxide (GO) to form TAP-rGO, which is then used in the FET .
Methods of Application
The TAP-rGO mixture is examined to understand how TAP affects the quality of rGO and its carrier mobilities .
Results or Outcomes
The study found that TAP has a significant impact on the electronic performances of rGO-FETs. The results of the study are used to provide recommendations for producing low-cost graphene derivatives and promoting their applications in FET-like electronic components .
2. Application as DNA Methylation Inhibitors
Summary of the Application
“N-(4-aminophenyl)-4-tert-butylbenzamide” is used as an analogue of quinoline-based SGI-1027, a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B .
Methods of Application
The compound is synthesized and evaluated for its ability to inhibit DNA methylation .
Results or Outcomes
The study found that certain derivatives of “N-(4-aminophenyl)-4-tert-butylbenzamide” exhibited activities comparable to that of the parent compound, SGI-1027 .
3. Application in Photocatalysis
Summary of the Application
“N-(4-aminophenyl)-4-tert-butylbenzamide” is used in the formation of a composite photocatalyst with g-C3N4 to enhance photocatalytic activity .
Methods of Application
The compound, referred to as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), is coupled with g-C3N4 through π–π interactions and hydrogen bonds .
Results or Outcomes
The study found that the TAPT/CN composite photocatalyst formed through this method showed enhanced photocatalytic activity .
4. Application in Synthesis of Aromatic Polyimides
Summary of the Application
“N-(4-aminophenyl)-4-tert-butylbenzamide” is used in the synthesis of novel aromatic polyimides from 1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene and aromatic tetracarboxylic dianhydrides .
Methods of Application
The compound is synthesized and characterized by the conventional two-step procedure that includes ring-opening polyaddition in a polar amide-type solvent and subsequent thermal cyclic dehydration .
Results or Outcomes
The synthesized polyimides had inherent viscosities of dl g-1 and some polyimides were readily soluble in a wide range of organic solvents .
5. Application in Electrochemiluminescence for Biosensing
Summary of the Application
“N-(4-aminophenyl)-4-tert-butylbenzamide” is used in the formation of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .
Methods of Application
The compound is synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
Results or Outcomes
The study found that the ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .
6. Application in Synthesis of Homopolyimides
Summary of the Application
“N-(4-aminophenyl)-4-tert-butylbenzamide” is used in the synthesis of novel homopolyimides .
Methods of Application
The compound is synthesized by one-step homopolymerization of MPAP and different dianhydrides .
Results or Outcomes
The study found that the synthesized polyimides had good solubility and thermal behavior .
7. Application in Synthesis of Aromatic Polyimides
Summary of the Application
“N-(4-aminophenyl)-4-tert-butylbenzamide” is used in the synthesis of novel aromatic polyimides from 1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene and aromatic tetracarboxylic dianhydrides .
Methods of Application
The compound is synthesized and characterized by the conventional two-step procedure that includes ring-opening polyaddition in a polar amide-type solvent and subsequent thermal cyclic dehydration .
Results or Outcomes
The synthesized polyimides had inherent viscosities of dl g-1 and some polyimides were readily soluble in a wide range of organic solvents .
8. Application as Electrochemiluminescence for Biosensing
Summary of the Application
“N-(4-aminophenyl)-4-tert-butylbenzamide” is used in the formation of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .
Methods of Application
The compound is synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
Results or Outcomes
The study found that the ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .
9. Application in Synthesis of Homopolyimides
Summary of the Application
“N-(4-aminophenyl)-4-tert-butylbenzamide” is used in the synthesis of novel homopolyimides .
Methods of Application
The compound is synthesized by one-step homopolymerization of MPAP and different dianhydrides .
Results or Outcomes
The study found that the synthesized polyimides had good solubility and thermal behavior .
未来方向
属性
IUPAC Name |
N-(4-aminophenyl)-4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLQORCYTWUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352214 | |
| Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-4-tert-butylbenzamide | |
CAS RN |
129488-55-7 | |
| Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

